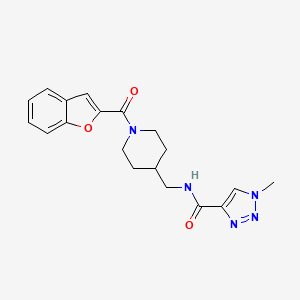

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-23-12-15(21-22-23)18(25)20-11-13-6-8-24(9-7-13)19(26)17-10-14-4-2-3-5-16(14)27-17/h2-5,10,12-13H,6-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYSUAJZNKIDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as triazole carboxamide, piperidine, or benzofuran derivatives.

Triazole Carboxamide Derivatives

Key Observations :

- Fluorination in Rufinamide and related analogs improves metabolic stability, whereas the target compound’s non-fluorinated benzofuran may prioritize aromatic interactions over halogen bonding .

Piperidine-Containing Analogs

Key Observations :

- The target compound’s benzofuran-carbonyl group on piperidine distinguishes it from benzimidazolone-based enzyme inhibitors (e.g., ) and opioid-like fentanyl derivatives .

- The hydroxylated piperidine in ’s analog introduces polarity, suggesting improved aqueous solubility compared to the target compound’s non-hydroxylated piperidine .

Benzofuran Derivatives

Key Observations :

- Benzofuran derivatives are often used in kinase inhibitors (e.g., zongertinib in ) due to their planar aromaticity. The target compound’s piperidine-triazole extension may redirect its biological target compared to typical benzofuran-based kinase inhibitors .

Q & A

Q. Q1. How can researchers optimize the synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with precise control of conditions:

- Step 1: Benzofuran-2-carboxylic acid activation via coupling reagents (e.g., EDCI/HOBt) to form the benzofuran-2-carbonyl intermediate.

- Step 2: Piperidine-4-methylamine coupling under basic conditions (e.g., triethylamine in ethanol) to introduce the piperidine moiety.

- Step 3: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid attachment via amide bond formation, requiring inert atmospheres (N₂/Ar) to prevent oxidation.

Key parameters include: - Temperature control (e.g., 0–5°C for coupling steps to minimize side reactions).

- Solvent selection (e.g., DMF for solubility vs. ethanol for easy purification).

- Catalyst use (e.g., Pd/C for hydrogenation in deprotection steps) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

Q. Q3. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: Solubility limitations arise from the compound’s hydrophobic benzofuran and piperidine groups. Strategies include:

- Co-solvent systems: Use DMSO (≤1% v/v) in aqueous buffers to maintain solubility without cytotoxicity.

- Salt formation: Convert the free base to hydrochloride salts (e.g., recrystallization from HCl/ethanol) to enhance aqueous solubility .

- Nanoparticle formulation: Encapsulate in PEGylated liposomes for cell-based studies .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzofuran moiety in biological activity?

Methodological Answer: SAR studies require systematic structural modifications:

- Analog synthesis: Replace benzofuran with bioisosteres (e.g., indole, thiophene) to assess electronic/steric effects.

- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., benzofuran carbonyl).

- Biological assays: Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to correlate substituent effects. Evidence from related compounds suggests benzofuran enhances binding to aromatic residues in enzyme active sites .

Q. Q5. What experimental approaches resolve conflicting data between in vitro potency and in vivo efficacy?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations. Solutions include:

- Metabolic stability assays: Use liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the piperidine ring).

- Plasma protein binding (PPB): Measure unbound fraction via equilibrium dialysis; high PPB (>95%) reduces free drug availability.

- PK/PD modeling: Integrate in vitro IC₅₀ and in vivo PK data to optimize dosing regimens. For example, adjust dosing frequency if the compound has a short half-life (<2 hours) .

Q. Q6. How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA): Monitor target protein stabilization after compound treatment via Western blot or mass spectrometry.

- Bioluminescence resonance energy transfer (BRET): Engineer cells with NanoLuc-tagged targets to quantify compound-target interactions in real time.

- Knockdown/rescue experiments: Use siRNA to silence the target and confirm loss of compound efficacy, then reintroduce wild-type/mutant targets to validate specificity .

Q. Q7. What strategies mitigate off-target effects identified in high-throughput screening?

Methodological Answer:

- Counter-screening: Test against panels of related targets (e.g., kinases, GPCRs) to identify selectivity issues.

- Proteome-wide profiling: Use affinity-based pulldown with chemical probes (e.g., biotinylated analogs) followed by LC-MS/MS to map off-target interactions.

- Cryo-EM/X-ray crystallography: Resolve co-crystal structures to guide rational modifications (e.g., adding substituents to block off-target binding pockets) .

Data Contradiction Analysis

Q. Q8. How should researchers interpret conflicting cytotoxicity results across different cell lines?

Methodological Answer: Variability may stem from cell line-specific factors:

- Genetic background: Check for mutations in target pathways (e.g., p53 status in cancer cell lines).

- Membrane transporter expression: Use inhibitors (e.g., verapamil for P-gp) to assess efflux pump involvement.

- Redox environment: Measure intracellular glutathione levels; high levels may detoxify reactive metabolites. Normalize data using viability assays (e.g., ATP-based CellTiter-Glo) .

Q. Q9. What methodologies confirm the stability of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (pH 2), basic (pH 9), oxidative (H₂O₂), and photolytic conditions (ICH Q1B).

- LC-MS stability profiling: Monitor degradation products (e.g., piperidine ring oxidation) over 24–72 hours in simulated gastric/intestinal fluids.

- Plasma stability assays: Incubate with human/mouse plasma at 37°C; instability (>20% degradation in 1 hour) necessitates prodrug strategies .

Methodological Best Practices

Q. Q10. How can researchers design robust dose-response studies for this compound?

Methodological Answer:

- Dose range: Test 8–10 concentrations spanning 3 logs (e.g., 1 nM–100 µM) to capture full sigmoidal curves.

- Replicates: Use n ≥ 3 biological replicates to account for plate-to-plate variability.

- Normalization: Include positive/negative controls (e.g., staurosporine for cytotoxicity) and normalize data to vehicle-treated cells.

- Statistical analysis: Fit curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.